Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate
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Overview
Description
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate, the process may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl (5-amino-1-ethyl-1H-benzimidazol-2-yl)acetate.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate involves its interaction with biological macromolecules:
Comparison with Similar Compounds
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison:
- Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity .
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate lacks the chlorine atom, which may result in different chemical and biological properties .
- 5,6-Dimethylbenzimidazole and 2-Aminobenzimidazole are structurally similar but differ in their substitution patterns, leading to variations in their applications and effectiveness .
Properties
CAS No. |
55868-51-4 |
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Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-1-ethylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(14)7-10(11)15-12(16)8-13(17)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
NRDNBQBJBCRFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)N=C1CC(=O)OCC |
Origin of Product |
United States |
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